![molecular formula C14H16N4O4 B13988865 N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea CAS No. 72676-67-6](/img/structure/B13988865.png)
N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea is a complex organic compound with a unique structure that includes a nitroso group, a pyrrolidinyl ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Nitroso Group: The nitroso group is added via a nitrosation reaction, typically using nitrous acid or a nitrosating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies of enzyme inhibition, protein interactions, and cellular signaling pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea: shares structural similarities with other nitroso compounds and pyrrolidinyl derivatives.
N-methyl-N-nitroso-urea: Another nitroso compound with similar reactivity but different biological activity.
Phenylpyrrolidine derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72676-67-6 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1-ethyl-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H16N4O4/c1-3-18(16-22)14(21)15-10-6-4-9(5-7-10)11-8-12(19)17(2)13(11)20/h4-7,11H,3,8H2,1-2H3,(H,15,21) |
InChI Key |
JJXWSLWHJYRYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NC1=CC=C(C=C1)C2CC(=O)N(C2=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


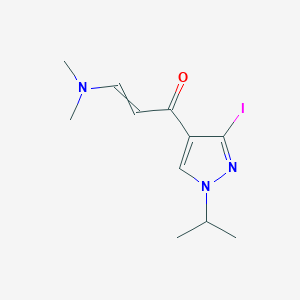
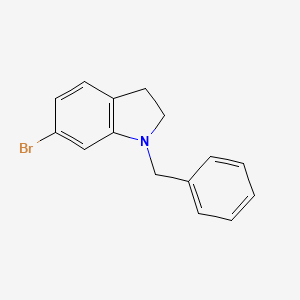
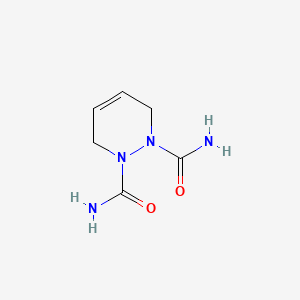

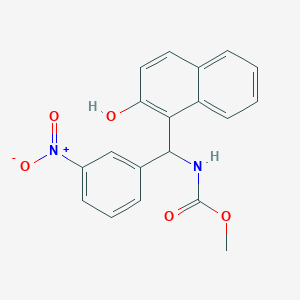
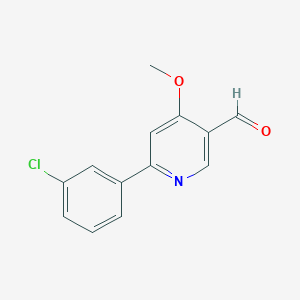

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

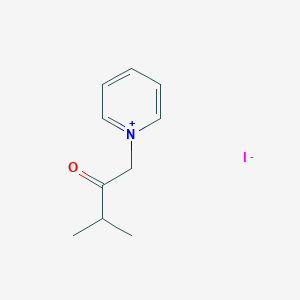
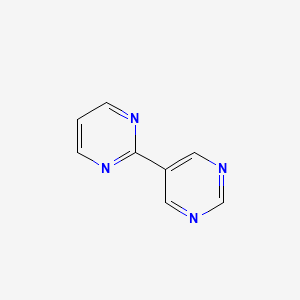
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
